5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-5-10(11(18)19)16-17(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDOPJDETJJZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561201 | |
| Record name | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126067-60-5 | |
| Record name | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126067-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126067-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through initial hydrazone formation between 3-trifluoromethylphenylhydrazine and an aldehyde, followed by cyclization with ethyl trifluoroacetoacetate. Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] acts as a Lewis acid catalyst, facilitating enol tautomerization and cyclization at 120°C. Subsequent oxidation using 2-iodoxybenzoic acid (IBX) converts the intermediate pyrazoline to the aromatic pyrazole. For the target compound, the aldehyde component is omitted or replaced with a methyl group donor to ensure proper substitution at the pyrazole’s 5-position.
Key Parameters:
Advantages and Limitations
This method offers regioselectivity and avoids isolating intermediates, but the use of stoichiometric IBX increases cost. Scalability is limited by the catalyst’s sensitivity to moisture.
Regioselective Cyclocondensation from 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One
A high-yielding approach developed by Enamine leverages 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a precursor for regioselective pyrazole formation.
Synthetic Pathway
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Cyclocondensation : Reacting 3-trifluoromethylphenylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene at reflux yields a regioisomeric mixture of 1-(3-trifluoromethylphenyl)-3/5-trifluoromethylpyrazoles.
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Separation : Distillation under reduced pressure (0.1–10 mbar) separates isomers based on boiling point differences.
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Functionalization : The 3-carboxylic acid group is introduced via lithiation in a flow reactor, followed by carboxylation with CO₂ and ester hydrolysis.
Optimization Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Toluene, reflux, 4 h | 85 |
| Lithiation | Flow reactor, -78°C, n-BuLi | 90 |
| Carboxylation | CO₂ quenching, THF, 0°C | 88 |
| Ester Hydrolysis | NaOH (2M), ethanol/water, 60°C | 95 |
Scalability and Challenges
This method achieves >80% overall yield but requires specialized equipment for flow chemistry. The separation of regioisomers adds complexity, though it ensures high purity.
Post-Functionalization via Directed Ortho-Metalation
Directed ortho-metalation (DoM) enables precise functionalization of pre-assembled pyrazole cores. Starting from 1-(3-trifluoromethylphenyl)-5-methyl-1H-pyrazole, lithiation at the 3-position introduces the carboxylic acid group.
Procedure Overview
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Lithiation : Treating 1-(3-trifluoromethylphenyl)-5-methyl-1H-pyrazole with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species.
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Carboxylation : Quenching with dry ice (CO₂) produces the 3-carboxylic acid directly.
Critical Parameters:
Comparative Efficiency
While this method avoids multistep synthesis, it requires stringent anhydrous conditions. Functionalization efficiency depends on the directing ability of the pyrazole’s substituents.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the methyl group can yield 5-carboxy-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Reduction of the trifluoromethyl group can produce 5-methyl-1-(3-methyl-phenyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and synthesize novel compounds.
Biology
The compound is utilized in biological research to investigate enzyme interactions and receptor binding. Its potential bioactivity positions it as a lead compound in pharmaceutical development, particularly for targeting specific biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for therapeutic effects. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Industrial Applications
In the industrial sector, 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid is employed in the formulation of materials with enhanced properties such as improved thermal stability and resistance to degradation. Its unique electronic properties due to the trifluoromethyl group make it suitable for various applications.
Case Study 1: Medicinal Chemistry
A study investigated the effects of derivatives of this compound on cancer cell lines, revealing promising results in inhibiting cell proliferation through targeted receptor interactions. This highlights its potential role in developing anti-cancer therapies.
Case Study 2: Agricultural Applications
Research demonstrated that formulations containing this compound exhibited effective fungicidal activity against various plant pathogens. This application underscores its utility in agricultural chemistry for crop protection.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Trifluoromethyl vs.
- Tetrahydro-2H-pyran-4-yl (Position 1) : This substituent introduces polarity, improving aqueous solubility, which is critical for oral bioavailability .
- Carbohydrazide vs. Carboxylic Acid (Position 3) : The carbohydrazide derivative () may exhibit different binding modes due to its ability to form additional hydrogen bonds .
Anticancer Activity
- Triazole Analogs: 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits NCI-H522 lung cancer cells by 40% (GP = 62.47%). Pyrazole analogs with thiazole substituents show promise in targeting melanoma (LOX IMVI cells, GP = 44.78%) .
- Pyrazole-Quinoline Hybrids: 5-(p-Tolyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid amides () act as ALK5 inhibitors, demonstrating antiproliferative effects via TGF-β pathway modulation .
Anti-inflammatory and Immunomodulatory Effects
- Aryl Carboxylic Acid Hydrazides : Compounds like [5-(3-trifluoromethyl-phenyl)-2-furyl]-methylene-hydrazide () activate FPR2 receptors, inducing TNFα production and chemotaxis in immune cells. This suggests that pyrazole/trifluoromethylphenyl scaffolds may modulate inflammatory responses .
Physicochemical Properties
Notes:
- The tetrahydro-2H-pyran-4-yl substituent () lowers logP significantly, enhancing solubility for intravenous formulations .
Biological Activity
5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula CHFNO and CAS number 126067-60-5, is a synthetic organic compound recognized for its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound, often utilizing 3-trifluoromethyl-benzaldehyde and ethyl acetoacetate as starting materials.
- Substitution Reactions : The introduction of the carboxylic acid group is performed via carboxylation under basic conditions using carbon dioxide .
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells (HepG2). Notably, compounds similar to this compound were found to induce apoptosis and enhance caspase-3 activity in these cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.0 | Apoptosis induction |
| Compound B | HepG2 | 15.0 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies show that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In particular, some derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| Compound C | COX-1 | 5.40 | 10.0 |
| Compound D | COX-2 | 0.01 | 15.0 |
| Compound E | 5-LOX | 1.78 | TBD |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes such as COX and other targets involved in inflammatory pathways.
- Receptor Interaction : The unique structure allows for effective binding to receptors involved in cellular signaling pathways, potentially leading to altered cellular responses.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Study : A study involving the evaluation of several pyrazole derivatives indicated that compounds exhibiting similar structures to this compound could significantly reduce tumor growth in vivo models .
- Inflammation Model : In an animal model of inflammation, derivatives showed marked reductions in edema and pain responses compared to controls, suggesting promising anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid?
- Answer : The compound is synthesized via cyclocondensation of pyrazole precursors. A typical route involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides (e.g., 3-trifluoromethylbenzoyl chloride) in anhydrous ethanol under reflux (80–100°C). Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol/water. Yields range from 65–78% depending on reaction time and stoichiometry . Optimization may include microwave-assisted synthesis to reduce reaction times.
Q. How is the structural identity and purity of this compound confirmed in academic research?
- Answer : Key analytical techniques include:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.1 ppm for trifluoromethylphenyl) and carboxylic acid protons (δ 12–13 ppm).
- IR Spectroscopy : Confirms C=O stretch (~1680 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹).
- Elemental Analysis : Validates empirical formula (e.g., C: 49.2%, H: 3.1%, N: 9.8% for C₁₂H₉F₃N₂O₂).
- Melting Point : Consistency with literature values (e.g., 195–198°C) ensures purity .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities of this compound?
- Answer : Discrepancies in pharmacological data (e.g., IC₅₀ variability) often stem from:
- Assay Conditions : Differences in cell lines (e.g., PC3 vs. LNCaP for prostate cancer studies) or incubation times.
- Compound Stability : Hydrolysis of the carboxylic acid group in aqueous media may reduce activity. Stability assays (e.g., HPLC monitoring over 24h) are recommended.
- Structural Analog Comparisons : Trifluoromethyl substitution at the meta position enhances COX-2 inhibition (IC₅₀ = 0.8 μM) compared to para-substituted analogs (IC₅₀ = 2.4 μM) .
Q. What strategies optimize derivatization of the carboxylic acid group for improved pharmacokinetics?
- Answer : Functionalization approaches include:
- Esterification : Methyl esters (synthesized via HCl/MeOH reflux) improve logP by 0.3–0.5 units, enhancing membrane permeability.
- Amide Formation : Coupling with benzylamine (EDCl/HOBt) increases target specificity.
- Prodrugs : Acyloxyalkyl esters (e.g., pivaloyloxymethyl) enhance oral bioavailability.
Table 1 : Pharmacokinetic Comparison of Derivatives
| Derivative | Solubility (mg/mL) | logP | Plasma Half-life (h) |
|---|---|---|---|
| Parent Acid | 0.5 | 2.1 | 1.2 |
| Methyl Ester | 1.8 | 1.8 | 3.5 |
| Benzylamide | 0.9 | 2.5 | 4.8 |
Q. How does the substitution pattern on the phenyl ring influence bioactivity?
- Answer : Substituent positioning critically affects target binding and metabolic stability:
- Trifluoromethyl at Meta Position : Enhances electron-withdrawing effects, improving COX-2 inhibition (IC₅₀ = 0.8 μM vs. 2.4 μM for para-substituted analogs).
- Methoxy Groups : Para-methoxy increases solubility but reduces potency due to steric hindrance.
- Chloro Substituents : Ortho-chloro derivatives show higher cytotoxicity (IC₅₀ = 5.2 μM in HeLa cells) but lower selectivity .
Methodological Considerations
Q. What protocols are used to assess the compound’s anti-inflammatory activity?
- Answer : Standard assays include:
- Carrageenan-Induced Paw Edema (Rat Model) : Administer 10–50 mg/kg orally; measure edema reduction over 6h.
- COX-2 Inhibition (in vitro) : Use purified enzyme (0.1–1.0 µg/mL) and monitor prostaglandin E₂ production via ELISA.
- Ulcerogenicity Testing : Compare gastric lesions in treated vs. control groups after 7-day dosing .
Q. How is computational modeling applied to study this compound’s interactions?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to COX-2 (PDB: 1CX2). Key interactions include:
- Hydrogen bonding between the carboxylic acid and Arg120.
- Hydrophobic interactions of the trifluoromethyl group with Val509.
MD simulations (100 ns) assess stability of the ligand-receptor complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
